methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a hydroxymethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing various changes at the molecular level .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyrazole.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-[4-(carboxy)phenyl]-1H-pyrazole-3-carboxylate.
Reduction: Formation of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-[4-(Hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.
Uniqueness
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of both the hydroxymethyl and carboxylate ester groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-[4-(hydroxymethyl)phenyl]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOSUGCQJYWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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